N-[(2-ethoxyphenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide N-[(2-ethoxyphenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1001549
InChI: InChI=1S/C18H20N2O3S/c1-3-23-16-7-5-4-6-15(16)19-18(24)20-17(21)12-13-8-10-14(22-2)11-9-13/h4-11H,3,12H2,1-2H3,(H2,19,20,21,24)
SMILES: CCOC1=CC=CC=C1NC(=S)NC(=O)CC2=CC=C(C=C2)OC
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol

N-[(2-ethoxyphenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC1001549

Molecular Formula: C18H20N2O3S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-ethoxyphenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
IUPAC Name N-[(2-ethoxyphenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C18H20N2O3S/c1-3-23-16-7-5-4-6-15(16)19-18(24)20-17(21)12-13-8-10-14(22-2)11-9-13/h4-11H,3,12H2,1-2H3,(H2,19,20,21,24)
Standard InChI Key SJEJLCIONXFKHP-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=S)NC(=O)CC2=CC=C(C=C2)OC
Canonical SMILES CCOC1=CC=CC=C1NC(=S)NC(=O)CC2=CC=C(C=C2)OC

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